molecular formula C7H8N2O5S B2490133 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione CAS No. 40408-55-7

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione

Cat. No.: B2490133
CAS No.: 40408-55-7
M. Wt: 232.21
InChI Key: YKMXWWNVVFTAQV-UHFFFAOYSA-N
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Description

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C7H8N2O5S and its molecular weight is 232.21. The purity is usually 95%.
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Scientific Research Applications

1. Synthetic Study of Pharmacologically and Agrochemically Important Imidazolidines

Lee et al. (2010) discuss the synthesis of imidazolidine-2,4,5-trione derivatives, highlighting their importance in pharmacological and agrochemical research. The study focused on identifying active components for desired properties, indicating the compound's potential in developing new pharmacological agents and agricultural chemicals (Lee et al., 2010).

2. Inhibitory Activity in Soluble Human Epoxide Hydrolase

D’yachenko et al. (2017) synthesized a series of imidazolidine-2,4,5-triones and tested their inhibitory activity on soluble human epoxide hydrolase. This enzyme is significant in various biological processes, and the compounds showed promising inhibitory activity, suggesting their potential use in therapeutic applications (D’yachenko et al., 2017).

3. Evaluation in Biological Tests

Jung et al. (2003) conducted biological tests on synthesized imidazolidinetrionylsaccharin derivatives. These tests included plant response screening, insect primary screening, and fungicide primary screening, demonstrating the compound's diverse application potential in biological and agricultural research (Jung et al., 2003).

4. Potential in Cholinergic Enzyme Inhibition

Pejchal et al. (2011) explored the use of imidazolidine-2,4,5-trione derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurochemistry, and the compounds showed significant inhibitory activity, indicating their potential in treating neurodegenerative diseases (Pejchal et al., 2011).

5. Kinetics and Mechanism of Reaction with Oxiranes

Zarzyka-Niemiec and Lubczak (2003) studied the kinetics of the reaction of imidazolidine-2,4,5-trione with oxiranes. Understanding this reaction mechanism can provide insights into its reactivity and potential applications in synthetic chemistry (Zarzyka-Niemiec & Lubczak, 2003).

6. Modulation of p53 Activity

Gomez-Monterrey et al. (2010) designed analogues of imidazolidine-2,4,5-trione to modulate p53 activity. Their findings show potential applications in cancer research, as p53 is a critical tumor suppressor protein (Gomez-Monterrey et al., 2010).

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)imidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c10-5-6(11)9(7(12)8-5)4-1-2-15(13,14)3-4/h4H,1-3H2,(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMXWWNVVFTAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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